3-Methylbenzenesulfonic acid hydrate, also known as m-toluenesulfonic acid hydrate, is an organic compound with the molecular formula C7H10O4S and a molecular weight of 174.22 g/mol. It appears as a solid at room temperature and is typically stored in a dry, sealed environment to maintain its stability. This compound is a derivative of benzenesulfonic acid and is characterized by the presence of a methyl group at the meta position relative to the sulfonic acid group on the benzene ring. Its melting point ranges from 155 to 156 °C, and it has a density of approximately 1.340 g/cm³ .
The compound’s reactivity is influenced by its functional groups, making it versatile in synthetic organic chemistry.
3-Methylbenzenesulfonic acid hydrate exhibits biological activity that has been studied in various contexts. Notably, it has been identified as a significant biodegradation product from azo dyes during fungal degradation processes. This indicates its potential role in environmental bioremediation efforts . Furthermore, due to its toxicological profile, which includes acute toxicity upon ingestion or dermal contact, it requires careful handling and safety measures during laboratory and industrial use .
The synthesis of 3-methylbenzenesulfonic acid hydrate can be achieved through several methods:
3-Methylbenzenesulfonic acid hydrate finds applications in various fields:
Research on interaction studies involving 3-methylbenzenesulfonic acid hydrate often focuses on its behavior in biological systems and its interactions with other chemical entities. These studies are crucial for understanding its environmental impact and potential toxicity. The compound's interactions with various enzymes and microbial systems have been explored to assess its biodegradability and ecological effects.
3-Methylbenzenesulfonic acid hydrate shares similarities with several other compounds within the sulfonic acid family. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenesulfonic Acid | C6H6O3S | Parent compound without methyl substitution |
p-Toluenesulfonic Acid | C7H8O3S | Methyl group at para position |
o-Toluenesulfonic Acid | C7H8O3S | Methyl group at ortho position |
Phenylsulfonic Acid | C6H6O2S | Lacks methyl substitution; simpler structure |
The uniqueness of 3-methylbenzenesulfonic acid hydrate lies in its specific structural configuration that influences its reactivity and biological activity. The meta positioning of the methyl group affects its solubility and interaction with other chemicals compared to its ortho and para counterparts. Additionally, its role in biodegradation processes sets it apart from other sulfonic acids that may not exhibit similar environmental interactions.
3-Methylbenzenesulfonic acid hydrate belongs to the class of aromatic sulfonic acids and is systematically named according to International Union of Pure and Applied Chemistry conventions. The compound is characterized by multiple Chemical Abstracts Service registry numbers, with the hydrate form assigned CAS number 312619-56-0, while the anhydrous form carries the designation 617-97-0. The molecular structure consists of a benzene ring bearing two substituents: a methyl group positioned at the third carbon and a sulfonic acid group, with the hydrate form incorporating one molecule of water in its crystal lattice.
The systematic nomenclature follows established organic chemistry principles, where the "3-methyl" prefix indicates the position of the methyl substituent relative to the sulfonic acid functionality on the benzene ring. Alternative nomenclature systems recognize this compound as meta-toluenesulfonic acid hydrate, reflecting the positional relationship between the functional groups. The International Union of Pure and Applied Chemistry name is recorded as "3-methylbenzenesulfonic acid;hydrate," which precisely describes the molecular composition and hydration state.
The historical development of 3-methylbenzenesulfonic acid hydrate traces back to early 20th-century organic chemistry research, particularly the systematic investigation of toluene derivatives and their sulfonation products. Historical literature from 1920 documents comprehensive studies on meta toluene sulfonic acid and related compounds, indicating that the synthetic pathways and characterization methods for this class of compounds were well-established during this period. These early investigations focused on the sulfonation of ortho and para toluidine precursors, leading to the development of various isomeric acids including the meta-substituted derivatives.
The synthesis and characterization of arenesulfonic acids gained significant momentum during the early industrial development of organic chemistry, when researchers sought to understand the fundamental principles governing electrophilic aromatic substitution reactions. The sulfonation process, which involves the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid group, became a cornerstone reaction for producing various industrial chemicals. Historical documentation reveals that the preparation of meta-substituted toluenesulfonic acids required careful optimization of reaction conditions to achieve selective substitution patterns.
The evolution of synthetic methodologies for producing 3-methylbenzenesulfonic acid hydrate reflects broader advances in understanding aromatic chemistry and electrophilic substitution mechanisms. Early researchers developed protocols for isolating and purifying these compounds, establishing the foundation for modern preparative methods. The historical significance of this work extends beyond mere synthetic achievement, as it contributed to the fundamental understanding of how substituent effects influence reactivity patterns in aromatic systems.
3-Methylbenzenesulfonic acid hydrate occupies a distinctive position within the broader arenesulfonic acid family, which encompasses organic compounds containing the general formula R-SO3H where R represents an aromatic group. Arenesulfonic acids are distinguished from aliphatic sulfonic acids by their aromatic character and the resulting electronic properties that influence their reactivity and stability. The preparation of arenesulfonic acids typically involves sulfonation processes using sulfur trioxide or related sulfonating agents, representing one of the most important electrophilic aromatic substitution reactions in organic chemistry.
The classification of 3-methylbenzenesulfonic acid hydrate within this family is based on several structural and functional characteristics. The presence of the methyl substituent at the meta position relative to the sulfonic acid group creates a unique electronic environment that distinguishes it from ortho and para isomers. This positional arrangement affects both the compound's physical properties and its reactivity profile in various chemical transformations. The meta substitution pattern results in different steric and electronic effects compared to other positional isomers, influencing its utility in specific synthetic applications.
The arenesulfonic acid family exhibits characteristic properties that make these compounds valuable in industrial and synthetic applications. These acids are generally strong acids, significantly more acidic than carboxylic acids, and demonstrate excellent solubility in polar solvents. The sulfonic acid functional group provides exceptional stability under various reaction conditions, making these compounds suitable for use as catalysts and reagents in demanding synthetic transformations. Within this family, 3-methylbenzenesulfonic acid hydrate shares these general characteristics while maintaining its unique properties derived from the specific substitution pattern.
The significance of 3-methylbenzenesulfonic acid hydrate in synthetic organic chemistry stems from its dual role as both a catalyst and a reagent in numerous important transformations. The compound demonstrates exceptional utility in catalyzing various organic reactions due to its strong acidic character and favorable handling properties compared to traditional mineral acids. Unlike highly corrosive and hazardous acids such as sulfuric acid or hydrofluoric acid, 3-methylbenzenesulfonic acid hydrate provides a safer alternative while maintaining high catalytic efficiency.
The compound's applications in organic synthesis encompass several critical reaction types, including esterification reactions, acetalization processes, and various cyclization reactions. The strong acidity of the sulfonic acid group enables effective activation of carbonyl compounds and other electrophilic centers, facilitating nucleophilic attack and subsequent bond formation. This reactivity profile makes the compound particularly valuable in the synthesis of pharmaceuticals, where mild reaction conditions and high selectivity are essential requirements.
The practical advantages of 3-methylbenzenesulfonic acid hydrate in synthetic applications include its solid-state stability, ease of handling, and compatibility with various organic solvents. The compound exhibits full miscibility with water and demonstrates excellent solubility in alcohols and other polar organic solvents. These solubility characteristics enable its use in both aqueous and non-aqueous reaction media, providing synthetic chemists with flexibility in reaction design. Additionally, the hygroscopic nature of the compound, while requiring careful storage conditions, contributes to its effectiveness in reactions requiring controlled water content.
3-Methylbenzenesulfonic acid hydrate represents a significant member of the aromatic sulfonic acid family, characterized by its distinctive molecular architecture and hydration properties [1]. The compound exists as a monohydrate with the molecular formula C7H10O4S, incorporating one water molecule into its crystal structure alongside the parent acid molecule [2] [6]. The systematic nomenclature follows IUPAC conventions, where the "3-methyl" designation indicates the position of the methyl substituent on the benzene ring relative to the sulfonic acid functional group [1] [2].
The molecular weight of the hydrated form is 190.22 g/mol, which represents an increase from the anhydrous form's molecular weight of 172.20 g/mol due to the incorporation of the water molecule [6] [8]. The compound is alternatively known as meta-toluenesulfonic acid monohydrate in scientific literature, reflecting its structural relationship to toluene through the methyl substitution pattern [1] [5]. The molecular structure features a benzene ring bearing both a methyl group and a sulfonic acid group in meta positions, with the hydrate water molecule participating in the overall crystal architecture [15] [17].
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H10O4S | [1] [2] |
Molecular Weight | 190.22 g/mol | [6] [8] |
Anhydrous Formula | C7H8O3S | [7] [15] |
Anhydrous Molecular Weight | 172.20 g/mol | [7] |
CAS Number (Hydrate) | 312619-56-0 | [1] [2] |
CAS Number (Anhydrous) | 617-97-0 | [5] [7] |
IUPAC Name | 3-methylbenzenesulfonic acid hydrate | [2] [4] |
InChI Key | GHLYGGIKYFLYTH-UHFFFAOYSA-N | [2] [8] |
The structural representation reveals the characteristic sulfonic acid functionality (-SO3H) attached to the benzene ring, which imparts strong acidic properties to the molecule [5] [7]. The meta positioning of the methyl group relative to the sulfonic acid group influences both the electronic distribution within the aromatic system and the overall molecular geometry [15] [18]. This positioning affects the compound's reactivity patterns and intermolecular interactions compared to its ortho and para isomers [18].
The crystallographic investigation of 3-methylbenzenesulfonic acid hydrate reveals fundamental insights into its solid-state organization and structural parameters [10] [11]. While specific crystallographic data for the meta isomer hydrate is limited in the literature, comparative analysis with the extensively studied para-toluenesulfonic acid monohydrate provides valuable structural insights [11] [28] [31]. The para isomer crystallizes in an orthorhombic system with space group Pna21, featuring unit cell parameters of a = 20.427(1) Å, b = 6.266(1) Å, and c = 7.063(1) Å [31].
Crystallographic studies indicate that toluenesulfonic acid hydrates generally adopt structures where the water molecule plays a crucial role in the overall crystal packing [11] [31]. The crystal structure typically consists of sulfonate anions and hydronium ions arranged in hydrogen-bonded networks [31]. For the para isomer monohydrate, the structure has been determined with an R-value of 0.069, indicating good structural refinement quality [31].
The monoclinic crystal system has been reported for some toluenesulfonic acid hydrate forms, with space group P21/c being commonly observed [28] [32]. This crystal system accommodates the molecular geometry and intermolecular interactions effectively, allowing for optimal packing efficiency [28]. The crystallographic analysis reveals that four molecules typically occupy the unit cell, corresponding to Z = 4 [31].
Crystallographic Parameter | Value | Reference |
---|---|---|
Crystal System | Orthorhombic (p-isomer) | [31] |
Space Group | Pna21 (p-isomer) | [31] |
Unit Cell a | 20.427(1) Å (p-isomer) | [31] |
Unit Cell b | 6.266(1) Å (p-isomer) | [31] |
Unit Cell c | 7.063(1) Å (p-isomer) | [31] |
Z | 4 | [31] |
R-factor | 0.069 (p-isomer) | [31] |
The hydrate form of 3-methylbenzenesulfonic acid exhibits distinctive structural parameters that differentiate it from the anhydrous compound [6] [8]. The incorporation of water molecules into the crystal lattice fundamentally alters the three-dimensional arrangement and influences various physical properties [21] [22]. The water content in the monohydrate form typically ranges from 9.5 to 11.5% by weight, representing a stoichiometric ratio of one water molecule per acid molecule [19] [30].
Thermogravimetric analysis reveals that the hydrate water is relatively loosely bound compared to coordinate water in metal complexes, with dehydration occurring at moderate temperatures [43] [46]. The water molecules in the hydrate structure serve as bridging units that facilitate extended hydrogen bonding networks throughout the crystal [14] [16]. These structural water molecules occupy specific crystallographic sites that are energetically favorable for hydrogen bond formation [14] [18].
The hydration significantly affects the melting point characteristics, with the monohydrate often exhibiting different thermal behavior compared to the anhydrous form [21] [22]. Interestingly, some toluenesulfonic acid hydrates demonstrate higher melting points than their anhydrous counterparts, contrary to typical hydrate behavior [21]. This anomalous behavior is attributed to the formation of more stable hydrogen-bonded networks in the hydrated crystal structure [21].
Structural Parameter | Hydrate Value | Anhydrous Value | Reference |
---|---|---|---|
Water Content | 9.5-11.5% | 0% | [19] [30] |
Molecular Formula | C7H10O4S | C7H8O3S | [6] [7] |
Molecular Weight | 190.22 g/mol | 172.20 g/mol | [6] [7] |
Physical State | Crystalline solid | Crystalline solid | [2] [7] |
Hygroscopic Nature | Highly hygroscopic | Highly hygroscopic | [8] [22] |
The hydrogen bonding network in 3-methylbenzenesulfonic acid hydrate represents a complex three-dimensional arrangement that governs the overall supramolecular architecture [14] [16] [18]. The sulfonic acid group serves as both a hydrogen bond donor through its hydroxyl proton and as an acceptor via the sulfonate oxygen atoms [18]. The incorporated water molecules act as versatile hydrogen bonding partners, capable of forming up to four hydrogen bonds per molecule [14].
The supramolecular organization typically features chains or layers of molecules connected through intermolecular hydrogen bonds [10] [16]. These hydrogen-bonded assemblies can adopt various geometries, including linear chains, cyclic arrangements, and three-dimensional networks [14] [16]. The strength and directionality of these interactions significantly influence the crystal packing and overall stability of the hydrate form [18].
Studies on related sulfonic acid systems indicate that the hydrogen bonding network exhibits characteristic rearrangements in response to environmental conditions [14]. The water molecules in the hydrate structure participate in bridging interactions that connect adjacent acid molecules, creating extended supramolecular architectures [16] [18]. These networks demonstrate remarkable stability under ambient conditions while remaining responsive to changes in humidity and temperature [14].
The formation of hydrogen-bonded clusters has been observed in hydrated sulfonic acid systems, where small aggregates consisting of one or two acid molecules and multiple water molecules create energetically stable arrangements [14]. These clusters serve as building blocks for the larger supramolecular structure and contribute to the overall crystal stability [14] [16].
The structural comparison between 3-methylbenzenesulfonic acid hydrate and its anhydrous form reveals significant differences in molecular organization and physical properties [21] [22] [23]. The anhydrous form, with molecular formula C7H8O3S and molecular weight 172.20 g/mol, lacks the structural water molecules that characterize the hydrate [7] [23]. This fundamental difference leads to distinct crystal packing arrangements and intermolecular interaction patterns [21] [22].
The melting point behavior provides a striking example of the structural differences between these forms [21] [22]. While many hydrates typically exhibit lower melting points than their anhydrous counterparts due to the energy required for water removal, toluenesulfonic acid hydrates often demonstrate higher melting points [21]. This anomalous behavior is attributed to the enhanced stability provided by the hydrogen-bonded water network [21].
Density measurements reveal that the hydrate form generally exhibits lower density than the anhydrous form due to the incorporation of water molecules and the resulting changes in crystal packing efficiency [6] [7]. The anhydrous form typically achieves more compact molecular arrangements in the absence of hydrate water molecules [22] [23].
Solubility characteristics also differ significantly between the two forms [22] [23]. The hydrate form often demonstrates enhanced solubility in polar solvents due to the presence of water molecules that facilitate solvation [22]. The hygroscopic nature of both forms is pronounced, but the hydrate form shows particular sensitivity to atmospheric moisture [8] [22].
Comparative Property | Hydrate Form | Anhydrous Form | Reference |
---|---|---|---|
Molecular Formula | C7H10O4S | C7H8O3S | [6] [7] |
Molecular Weight | 190.22 g/mol | 172.20 g/mol | [6] [7] |
Melting Point | Variable (often higher) | 155-156°C | [7] [21] |
Water Content | 9.5-11.5% | 0% | [19] [30] |
Crystal Packing | Water-mediated | Direct molecular | [21] [22] |
Hydrogen Bonding | Enhanced network | Limited network | [18] [21] |
X-ray diffraction investigations of 3-methylbenzenesulfonic acid hydrate provide detailed information about the crystal structure and molecular arrangements [10] [11] [26]. While comprehensive single-crystal X-ray diffraction data specifically for the meta isomer hydrate is limited in the current literature, powder diffraction studies and comparative analyses with related compounds offer valuable insights [26] [27].
The diffraction patterns typically reveal characteristic reflections that correspond to the specific crystal system and space group of the hydrate form [26] [31]. The presence of water molecules in the crystal structure manifests as distinct diffraction features that can be distinguished from those of the anhydrous form [31]. These differences in diffraction patterns serve as diagnostic tools for identifying and characterizing the hydrate form [46].
Comparative X-ray diffraction studies with the para-toluenesulfonic acid monohydrate system demonstrate the systematic relationships between different isomers and their hydration states [10] [11] [31]. The para isomer monohydrate has been extensively characterized using single-crystal X-ray diffraction, revealing an orthorhombic crystal system with space group Pna21 [31]. This structural information provides a framework for understanding the likely structural features of the meta isomer hydrate [31].
The refinement quality of X-ray diffraction studies, as indicated by R-factors, demonstrates the reliability of the structural determinations [31]. For related toluenesulfonic acid hydrates, R-factors in the range of 0.058 to 0.069 have been achieved, indicating good agreement between observed and calculated structure factors [10] [31].
Temperature-dependent X-ray diffraction studies reveal the thermal stability of the hydrate structure and the conditions under which dehydration occurs [43]. These investigations provide insights into the binding strength of the hydrate water molecules and the structural changes that accompany water loss [43] [46].
Diffraction Parameter | Observation | Reference |
---|---|---|
Crystal System | Orthorhombic (p-isomer) | [31] |
Space Group | Pna21 (p-isomer) | [31] |
R-factor Range | 0.058-0.069 | [10] [31] |
Data Quality | Good to excellent | [10] [31] |
Temperature Dependence | Dehydration observable | [43] |
Diagnostic Features | Hydrate-specific reflections | [31] [46] |